molecular formula C11H11N5 B8477022 7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65796-02-3

7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B8477022
CAS RN: 65796-02-3
M. Wt: 213.24 g/mol
InChI Key: WSISEVQVCUARDZ-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
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properties

CAS RN

65796-02-3

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

7-methylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C11H11N5/c1-16-5-4-6-8(16)3-2-7-9(6)10(12)15-11(13)14-7/h2-5H,1H3,(H4,12,13,14,15)

InChI Key

WSISEVQVCUARDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC3=C2C(=NC(=N3)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.98 g. 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine in 200 ml. dry dimethylformamide is stirred under nitrogen and 1.58 g. ca. 50% sodium hydride-mineral oil dispersion is added carefully. After stirring for one hour, a solution of 4.47 g. (2.0 ml.) methyl iodide in 10 ml. dry dimethylformamide is added and stirring is continued. Two hours later, 15 ml. gl. acetic acid are added and the reaction mixture is freed of solvent (in vacuo). The residue is stirred with excess aqueous potassium carbonate solution for several hours and the solids are collected, washed with water and dried. A solution of this crude product in 200 ml. water-10 ml. gl. acetic acid is washed with ether. Basification of the acidic solution gives a precipitate that is washed with water and then is crystallized from methanol-acetone to yield 3.44 g. title compound as a hydrate bearing one-third molecule of water per molecule of diamine, m.p. 250°; NMR (dDMSO): δ 3.88 (singlet, 7-CH3), 7.02 (doublet, J=3Hz, 9H), 7.15 (doublet, J=9Hz, 5 or 6H), 7.41 (doublet, J=3Hz, 8H), 7.72 (doublet, J=9Hz, 5 or 6H) p.p.m.; λmax95%EtOH 234 (ε 25,280), 258 (ε 24,540), 317 (ε 9,090), 345 sh (ε 7,810) nm; λmin95%EtOH 243 (ε 23,570), 280 (ε 2,040)nm.
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